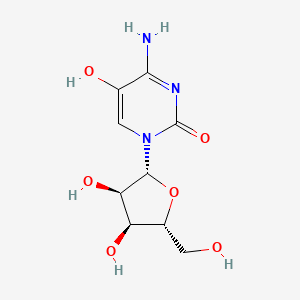

5-Hydroxycytidine

Description

Structure

3D Structure

Properties

CAS No. |

39638-73-8 |

|---|---|

Molecular Formula |

C9H13N3O6 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

MPPUDRFYDKDPBN-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of 5-Hydroxycytidine: An In-depth Technical Guide to its Discovery and Significance in RNA

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of RNA biology is continually expanding with the discovery of novel post-transcriptional modifications. Among these, 5-hydroxycytidine (5-hC), an oxidized derivative of the well-known 5-methylcytidine (m5C), has emerged as a significant player with potential regulatory roles. This technical guide provides a comprehensive overview of the discovery, biological relevance, and analytical methodologies associated with 5-hC in RNA. We delve into the enzymatic pathways governing its formation, its prevalence across different life forms and RNA species, and its purported functions in modulating translation and cellular stress responses. Detailed experimental protocols for the detection and quantification of 5-hC are presented, alongside structured quantitative data to facilitate comparative analysis. Furthermore, this guide offers visual representations of key biological pathways and experimental workflows to enhance understanding and aid in the design of future research and therapeutic strategies.

Introduction: The Expanding RNA Epigenome

For decades, the central dogma of molecular biology positioned RNA as a transient messenger molecule. However, a paradigm shift has occurred with the burgeoning field of epitranscriptomics, which explores the diverse array of chemical modifications on RNA that dynamically regulate its function. These modifications, now numbering over 170, are not mere decorations but are integral to the fine-tuning of gene expression, influencing RNA stability, localization, and translation. 5-methylcytidine (m5C) has long been recognized as a key RNA modification. The discovery that m5C can be further oxidized to this compound (5-hC) has unveiled a new layer of regulatory complexity.[1][2][3] This finding parallels the well-established role of 5-hydroxymethylcytosine in DNA as an intermediate in active demethylation, suggesting analogous dynamic regulatory mechanisms in the RNA world.

The Discovery of this compound in RNA

The identification of 5-hC in RNA was a significant breakthrough, revealing an oxidative pathway for an established RNA modification.

An Oxidative Derivative of 5-Methylcytidine

Initial studies demonstrated that 5-hC arises from the enzymatic oxidation of 5-mC.[1][3] This discovery was facilitated by sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could detect and quantify this novel modification in biological samples. Isotope tracing experiments were pivotal in confirming that 5-hC is a direct metabolite of m5C in vivo.

The Role of TET Enzymes

The Ten-Eleven Translocation (TET) family of dioxygenases, known for their role in oxidizing 5-methyl-2'-deoxycytidine in DNA, were identified as key enzymes capable of catalyzing the conversion of m5C to 5-hC in RNA. In vitro and in vivo studies have shown that TET enzymes can directly hydroxylate m5C within RNA substrates.

TET-Independent Formation

Interestingly, 5-hC has been detected in organisms that lack TET homologues, and its presence persists in TET-knockout mammalian cells, indicating the existence of TET-independent formation pathways. While the specific enzymes responsible for this alternative pathway are still under investigation, this finding suggests a more widespread and fundamental role for 5-hC across different domains of life.

Quantitative Abundance of this compound in RNA

The prevalence of 5-hC varies significantly across different organisms, tissues, and RNA types. Quantitative mass spectrometry has been instrumental in elucidating these differences.

Table 1: Abundance of this compound (5-hC) in Total RNA from Various Organisms

| Organism | Abundance of 5-hC (relative to total cytosine) | Reference |

| Homo sapiens (HEK293T cells) | ~0.002% | |

| Mus musculus (embryonic stem cells) | ~1 per 5000 5-mC | |

| Arabidopsis thaliana | High (~130 ppm) | |

| Caenorhabditis elegans | Low (<10 ppm) | |

| Drosophila melanogaster | Undetected by LC-MS/HRMS |

Table 2: Relative Enrichment of this compound (5-hC) in Different RNA Fractions

| RNA Fraction | Organism/Cell Line | Enrichment of 5-hC | Reference |

| tRNA-enriched fraction | Homo sapiens (HEK293T cells) | Enriched compared to total RNA | |

| PolyA-enriched RNA (mRNA, lncRNA) | Homo sapiens (HEK293T cells) | 40-fold higher than in total RNA | |

| tRNA | Mus musculus (embryonic stem cells) | Specifically enriched |

Biological Significance of this compound

The functional implications of 5-hC in RNA are an active area of research, with emerging evidence pointing towards its involvement in the regulation of translation and the cellular response to stress.

Regulation of Translation

The enrichment of 5-hC in transfer RNA (tRNA), particularly at the wobble position of the anticodon, suggests a role in modulating codon recognition and translational fidelity. Modifications at the wobble position are known to influence the decoding of synonymous codons, and the presence of 5-hC may fine-tune this process to regulate the synthesis of specific proteins. Studies have shown that TET2-mediated oxidation of m5C to 5-hC in tRNA can promote translation in vitro.

Cellular Stress Response

RNA modifications are increasingly recognized as key players in the cellular response to various stressors. The levels of certain tRNA modifications, including those related to m5C, can change in response to stress, leading to the selective translation of stress-response proteins. The dynamic nature of the m5C-to-5-hC conversion suggests that this modification could be part of a rapid response mechanism to cellular insults. The absence of m5C has been shown to increase stress-induced cleavage of tRNAs, sensitizing organisms to oxidative stress.

Experimental Protocols

Accurate detection and quantification of 5-hC in RNA are crucial for understanding its biological roles. The following sections detail key experimental methodologies.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of modified nucleosides.

Protocol 1: LC-MS/MS Analysis of 5-hC in Total RNA

-

RNA Isolation: Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction followed by isopropanol precipitation. Ensure high purity and integrity of the RNA.

-

RNA Digestion:

-

To 1-5 µg of total RNA, add nuclease P1 (2U), and ammonium acetate buffer (pH 5.3) to a final volume of 25 µL.

-

Incubate at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (1U) and the corresponding buffer.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates to nucleosides.

-

-

Sample Cleanup (Optional but Recommended): Use a micro-spin filter (e.g., 10 kDa MWCO) to remove enzymes and other high molecular weight components.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the digested sample onto a C18 reverse-phase column. Use a gradient of aqueous mobile phase (e.g., 0.1% formic acid in water) and organic mobile phase (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

-

Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions for 5-hC: Monitor the transition from the protonated molecular ion [M+H]+ to the protonated base fragment. For this compound, this would be m/z 260.1 -> 128.1.

-

MRM Transitions for Canonical Nucleosides: Concurrently monitor the transitions for C, U, G, and A for normalization.

-

-

-

Quantification: Generate a standard curve using known concentrations of a synthetic this compound standard. The amount of 5-hC in the sample is determined by comparing its peak area to the standard curve and normalizing to the amount of one of the canonical nucleosides (e.g., cytosine). The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Base-Resolution Sequencing of this compound

Protocol 2: WO-Seq (Peroxotungstate Oxidation Sequencing)

This method allows for the identification of 5-hC sites at single-nucleotide resolution.

-

Peroxotungstate Oxidation: Treat the RNA sample with a freshly prepared solution of sodium peroxotungstate. This selectively oxidizes 5-hC to trihydroxylated-thymine (thT).

-

RNA Cleanup: Purify the RNA to remove the oxidizing agent.

-

Reverse Transcription: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT). During cDNA synthesis, thT is read as a thymine (T).

-

Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference transcriptome. Sites where a cytosine (C) in the reference is read as a thymine (T) in the sequencing data correspond to the original locations of 5-hC.

Visualizing Pathways and Workflows

Signaling Pathway: TET-Mediated Regulation of Translation

The following diagram illustrates the proposed pathway by which TET-mediated oxidation of m5C to 5-hC in tRNA can influence protein translation.

Caption: Proposed pathway of TET-mediated m5C oxidation in tRNA and its impact on translation.

Experimental Workflow: LC-MS/MS Quantification of 5-hC

The following diagram outlines the key steps in the quantitative analysis of 5-hC in RNA using LC-MS/MS.

Caption: Experimental workflow for the quantification of this compound in RNA by LC-MS/MS.

Conclusion and Future Directions

The discovery of this compound in RNA has opened up new avenues of investigation into the regulatory roles of RNA modifications. Its formation through the oxidation of m5C, mediated by both TET-dependent and -independent pathways, highlights a dynamic layer of epitranscriptomic control. The enrichment of 5-hC in tRNA and its potential to modulate translation and stress responses underscore its biological significance.

Future research will undoubtedly focus on elucidating the precise molecular mechanisms by which 5-hC exerts its functions. The identification of specific "reader" and "eraser" proteins for 5-hC will be crucial in this endeavor. Furthermore, the development of more accessible and high-throughput methods for mapping 5-hC across the transcriptome will be essential for understanding its global distribution and dynamics in various physiological and pathological states. For drug development professionals, the enzymes involved in the 5-hC pathway may represent novel therapeutic targets for diseases where translational control is dysregulated, such as cancer and neurological disorders. This in-depth technical guide serves as a foundational resource to stimulate and support these future explorations into the fascinating world of this compound.

References

The Biological Function of 5-Hydroxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxycytidine (5-OHC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of epitranscriptomics, virology, and toxicology. Arising from both endogenous oxidative processes and as an intermediate in the enzymatic modification of RNA and DNA, 5-OHC stands at a critical intersection of cellular regulation and damage. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of this intriguing molecule.

Introduction

This compound is a naturally occurring oxidized form of cytidine. Its presence in biological systems can be a double-edged sword. On one hand, it is recognized as a lesion resulting from oxidative damage to nucleic acids, potentially leading to mutations. On the other hand, it is an enzymatic product in the dynamic regulation of gene expression through the modification of RNA. Specifically, this compound is an intermediate in the ten-eleven translocation (TET) enzyme-mediated oxidation of 5-methylcytidine (5-mC), a key epigenetic and epitranscriptomic mark.[1][2] Understanding the precise biological functions of this compound is crucial for elucidating its roles in both physiological processes and pathological conditions.

Core Biological Functions and Mechanisms

Role in Epitranscriptomics and Epigenetics

The discovery of TET enzymes as dioxygenases that can oxidize 5-methylcytosine (5mC) has revolutionized our understanding of dynamic DNA and RNA methylation. TET enzymes catalyze the sequential oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] In the context of RNA, 5-methylcytidine (m5C) can be oxidized to 5-hydroxymethylcytidine (hm5C). While distinct from this compound, the pathways are related and highlight the enzymatic generation of hydroxylated cytidine species. The presence of this compound itself can be a result of oxidative stress on RNA.

The introduction of a hydroxyl group at the 5th position of the cytosine ring can alter the base-pairing properties of the nucleoside. This can influence RNA structure, protein-RNA interactions, and the translational fidelity of mRNA.

Mutagenic Potential

The addition of a hydroxyl group to the 5-position of cytosine can increase the likelihood of tautomeric shifts, leading to mispairing during replication and transcription. Specifically, the imino tautomer of 5-hydroxycytosine can mispair with adenine, leading to C-to-T transition mutations. This mutagenic potential is a key area of investigation, particularly in the context of cancer biology and antiviral research. While the related compound N4-hydroxycytidine is a potent mutagen used in antiviral therapies, the mutagenic capacity of this compound is also a significant biological characteristic.

Antiviral Activity and Cytotoxicity

While its analogue N4-hydroxycytidine has been developed as a broad-spectrum antiviral agent (the active form of Molnupiravir), this compound itself has shown limited to no significant antiviral activity against certain RNA viruses like poliovirus and coxsackievirus B3. However, it has demonstrated notable cytotoxicity in cell-based assays.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound and related molecules.

Table 1: Cytotoxicity of this compound and Related Analogues

| Compound | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| This compound | HeLa S3 | 1 | ~40 | |

| This compound | HeLa S3 | 10 | ~35 | |

| This compound | HeLa S3 | 100 | ~31 | |

| This compound | HeLa S3 | 1000 | ~31 | |

| 5-Nitro-2'-deoxycytidine | HeLa S3 | 1-1000 | >76 | |

| Ribavirin | HeLa S3 | 1-1000 | >80 |

Table 2: Intracellular Concentrations of N4-Hydroxycytidine-Triphosphate (NHC-TP)

Note: Data for the closely related N4-hydroxycytidine is provided for context on cellular uptake and metabolism of hydroxycytidine analogues.

| Cell Line | NHC Concentration (µM) | Incubation Time (h) | Max. NHC-TP Concentration (pmol/10⁶ cells) | Reference |

| HepG2 | 20 | 6 | 732.7 ± 2.9 | |

| CEM | 10 | 1 | 158.4 ± 14.5 | |

| PC-3 | 10 | 6 | 819.5 ± 16.8 |

Signaling Pathways and Experimental Workflows

TET-Mediated Oxidation of 5-Methylcytidine

The enzymatic pathway involving TET enzymes is a crucial aspect of this compound's biological context.

Caption: TET enzyme-mediated oxidation pathway of 5-methylcytidine.

General Experimental Workflow for Studying this compound

A typical workflow for investigating the biological function of this compound involves several key stages.

Caption: A generalized experimental workflow for investigating this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from methodologies for related cytidine analogues and may require optimization.

Materials:

-

Cytidine

-

Acetic anhydride

-

Pyridine

-

N-Bromosuccinimide (NBS)

-

Sodium acetate

-

Methanol

-

Ammonia solution

-

Silica gel for column chromatography

Procedure:

-

Protection of Hydroxyl Groups: Acetylate the 2', 3', and 5' hydroxyl groups of cytidine using acetic anhydride in pyridine.

-

Bromination: Brominate the 5-position of the protected cytidine using N-Bromosuccinimide in a suitable solvent.

-

Hydroxylation: Substitute the bromine at the 5-position with a hydroxyl group using an appropriate nucleophilic substitution reaction, for example, by heating with aqueous sodium acetate followed by hydrolysis.

-

Deprotection: Remove the acetyl protecting groups using methanolic ammonia.

-

Purification: Purify the final product, this compound, using silica gel column chromatography.

Quantification of Intracellular this compound by LC-MS/MS

This protocol is a general guideline based on methods for quantifying nucleoside analogues.

Materials:

-

Cultured cells

-

This compound standard

-

Isotopically labeled internal standard (e.g., ¹³C₅-¹⁵N₂-5-hydroxycytidine)

-

Methanol (ice-cold)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound for the desired time points.

-

Cell Lysis and Extraction:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using ice-cold methanol containing the internal standard.

-

Centrifuge to pellet cellular debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the cell extract.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase (e.g., 0.1% formic acid in water).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the this compound standard.

-

Calculate the intracellular concentration of this compound in the samples based on the standard curve and normalized to the internal standard and cell number.

-

In Vitro Cytotoxicity Assay

A standard MTT assay protocol.

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., HeLa, HEK293T)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the assay.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Conclusion and Future Directions

This compound is a molecule of significant biological importance, implicated in processes ranging from epitranscriptomic regulation to oxidative DNA/RNA damage. While its role as an intermediate in the TET-mediated oxidation of 5-methylcytidine is a key area of research, its independent functions and the full extent of its biological impact are still being elucidated. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into this modified nucleoside.

Future research should focus on:

-

Developing more specific and sensitive methods for the in vivo detection and quantification of this compound.

-

Elucidating the specific cellular machinery that recognizes and processes this compound in RNA.

-

Investigating the precise impact of this compound on RNA translation and function.

-

Exploring the potential of this compound as a biomarker for oxidative stress-related diseases.

A deeper understanding of the biological functions of this compound will undoubtedly provide valuable insights into fundamental cellular processes and may open new avenues for therapeutic intervention.

References

- 1. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. TET Enzymes and 5hmC in Adaptive and Innate Immune Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxycytidine: An In-Depth Technical Guide to a Novel RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of post-transcriptional RNA modifications is vast and dynamic, playing a pivotal role in regulating gene expression and cellular function. Among these, 5-hydroxycytidine (5-hmC), an oxidized derivative of 5-methylcytidine (5-mC), has emerged as a significant epitranscriptomic mark. Initially identified in the DNA of bacteriophages, its presence and functional implications in the RNA of all three domains of life—Archaea, Bacteria, and Eukarya—are now being uncovered, suggesting a conserved and fundamental role in RNA biology.[1][2] This technical guide provides a comprehensive overview of this compound in RNA, detailing its discovery, the enzymatic machinery governing its deposition and potential removal, its quantitative abundance across various tissues and RNA species, its biological functions, and the experimental protocols for its study.

The Enzymatic Machinery: Writers of this compound

The formation of this compound in RNA is an active enzymatic process, primarily catalyzed by two families of Fe(II)- and α-ketoglutarate-dependent dioxygenases: the Ten-Eleven Translocation (TET) family of enzymes and the AlkB Homolog 1 (ALKBH1).[3][4][5] These enzymes oxidize the methyl group of 5-methylcytidine (5-mC) to produce 5-hmC.

Ten-Eleven Translocation (TET) Enzymes

The TET family, comprising TET1, TET2, and TET3, was first characterized for its role in DNA demethylation. Subsequent research revealed that these enzymes also possess the activity to catalyze the formation of 5-hmC in RNA. In vitro studies have demonstrated that the catalytic domains of all three TET enzymes can induce the formation of 5-hmC in RNA. While TET enzymes exhibit a preference for single-stranded DNA over single-stranded RNA, they are capable of oxidizing 5-mC in both substrates. The activity of TET enzymes is crucial for normal embryonic development, and their dysregulation has been implicated in various cancers.

AlkB Homolog 1 (ALKBH1)

ALKBH1 has been identified as a major enzyme responsible for oxidizing 5-mC to 5-hmC and further to 5-formylcytidine (f5C) in a variety of tRNA and mRNA substrates. ALKBH1 is involved in the biogenesis of 5-hydroxymethyl-2'-O-methylcytidine (hm5Cm) and 5-formyl-2'-O-methylcytidine (f5Cm) at the wobble position of cytoplasmic tRNA, as well as f5C in mitochondrial tRNA. This function is critical for efficient mitochondrial translation and respiratory complex activity.

Regulation of TET and ALKBH1 Activity

The enzymatic activity and expression of TET and ALKBH1 are tightly regulated by a complex network of signaling pathways and post-translational modifications, which in turn dictates the levels of 5-hmC in RNA.

TET Enzyme Regulation

The expression and activity of TET enzymes are influenced by various signaling pathways, including WNT, Notch, Sonic Hedgehog (SHH), and Transforming Growth Factor Beta (TGF-β). For instance, in cancer, low expression of TETs can lead to the activation of the WNT, TGF-β, and NOTCH pathways. Transcriptional regulation of TETs is context-dependent, with factors like OCT4, NANOG, and MYC stimulating TET1 expression in embryonic stem cells, while p53 can repress it. Post-transcriptionally, TET expression is controlled by microRNAs, such as the miR-29 family which downregulates TET1.

ALKBH1 Regulation

ALKBH1's expression and activity are also subject to regulation, influencing its role in tRNA modification and mitochondrial function. It has been shown to be involved in cellular responses to stress, such as glucose deprivation, where it regulates translation initiation and elongation. The regulatory networks governing ALKBH1 in the context of RNA hydroxymethylation are an active area of research.

Quantitative Abundance of this compound in RNA

The levels of this compound in RNA vary significantly across different tissues and RNA types, highlighting its potential for tissue-specific functions. Quantitative analysis, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has provided valuable insights into its abundance.

Table 1: Abundance of this compound (5-hmC) in Human Tissues

| Tissue | Percentage of 5-hmC (relative to total cytosine) |

| Brain | 0.40 - 0.67% |

| Liver | 0.46% |

| Kidney | 0.38% |

| Colorectal | 0.45 - 0.57% |

| Lung | 0.14 - 0.18% |

| Heart | 0.05% |

| Breast | 0.05% |

| Placenta | 0.06% |

| Cancerous Colorectal | 0.02 - 0.06% |

| Data compiled from |

Table 2: Relative Abundance of this compound (5-hmrC) in RNA

| Comparison Metric | Ratio/Observation | Reference |

| 5-hmrC to 5-mrC in mammalian cells | ~1 per 5000 5-methylcytidine | |

| 5-hmrC in polyA+ RNA vs. total RNA | 40 times higher in polyA+ RNA | |

| 5-hmrC in larval brains of Drosophila (Tet null vs. control) | ~5-fold decrease in Tet null mutants |

Biological Functions of this compound in RNA

The functional consequences of 5-hmC in RNA are multifaceted and appear to be centered on the regulation of RNA metabolism, particularly translation and stability.

-

Regulation of Translation: Evidence suggests that 5-hmC modification of mRNA can facilitate its translation. In Drosophila, Tet-dependent 5-hmC is required for the efficient translation of mRNAs involved in axon guidance. The presence of 5-hmC and its derivatives at the wobble position of tRNAs, mediated by ALKBH1, is crucial for accurate and efficient translation, particularly in mitochondria.

-

RNA Stability: The impact of 5-hmC on RNA stability is an area of ongoing investigation. While some studies suggest that oxidative derivatives of 5-mC could mark RNA for degradation, others propose that modifications like 2'-O-methylation, often found in conjunction with 5-hmC in tRNA (as hm5Cm), can increase RNA stability by preventing hydrolysis.

-

Cellular Stress Response: The dynamic nature of 5-mC oxidation to 5-hmC, particularly in tRNA, is implicated in the cellular stress response. The levels of these modifications can change in response to environmental cues, thereby modulating the translational machinery to adapt to stress conditions.

Experimental Protocols for the Study of this compound

A variety of sophisticated techniques are employed to detect, quantify, and map the location of this compound in RNA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of 5-hmC in total RNA.

-

Principle: This method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by tandem mass spectrometry. The mass-to-charge ratio of 5-hmC is distinct from other nucleosides, allowing for its precise measurement.

-

Workflow:

-

RNA Isolation: High-purity total RNA is extracted from cells or tissues.

-

Enzymatic Digestion: The RNA is completely hydrolyzed to nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

LC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

-

MS/MS Detection: The eluting nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of 5-hmC.

-

-

Key Considerations: The use of stable isotope-labeled internal standards is crucial for accurate quantification.

This compound RNA Immunoprecipitation Sequencing (hMeRIP-Seq)

hMeRIP-Seq is a powerful technique for transcriptome-wide mapping of 5-hmC.

-

Principle: This method utilizes an antibody that specifically recognizes 5-hmC to enrich for RNA fragments containing this modification. The enriched RNA is then sequenced to identify the transcripts and the specific regions that are hydroxymethylated.

-

Workflow:

-

RNA Fragmentation: Total RNA is fragmented into smaller pieces.

-

Immunoprecipitation (IP): The fragmented RNA is incubated with an anti-5-hmC antibody, which is then captured, typically using magnetic beads.

-

RNA Elution and Library Preparation: The enriched, 5-hmC-containing RNA fragments are eluted and used to construct a cDNA library for high-throughput sequencing.

-

Sequencing and Data Analysis: The library is sequenced, and the resulting reads are mapped to the transcriptome to identify 5-hmC peaks.

-

-

Key Considerations: The specificity of the antibody is critical for reliable results. A parallel input control (without antibody) is essential to distinguish true enrichment from background noise.

RNA Bisulfite Sequencing

While primarily used for detecting 5-mC, bisulfite sequencing can also provide information about 5-hmC, although it cannot distinguish between the two.

-

Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-mC and 5-hmC are resistant to this conversion. Therefore, after sequencing, cytosines that remain as cytosines in the sequence reads represent either 5-mC or 5-hmC.

-

Workflow:

-

Bisulfite Treatment: RNA is treated with sodium bisulfite.

-

Reverse Transcription and PCR: The treated RNA is reverse transcribed to cDNA, and the region of interest is amplified by PCR.

-

Sequencing: The PCR products are sequenced.

-

Data Analysis: The sequence is compared to the untreated reference sequence to identify cytosines that were not converted to uracil.

-

-

Key Considerations: This method does not differentiate between 5-mC and 5-hmC. Other techniques are needed for specific 5-hmC detection.

Conclusion and Future Perspectives

This compound is a fascinating and functionally significant RNA modification that adds another layer of complexity to the epitranscriptomic code. The discovery of the enzymatic machinery responsible for its deposition and the emerging understanding of its roles in regulating translation and cellular stress responses open up new avenues for research in both basic science and drug development. The tissue-specific distribution of 5-hmC and its alteration in disease states, such as cancer, highlight its potential as a biomarker and a therapeutic target. As detection methodologies become more sensitive and accessible, a more detailed picture of the 5-hmC landscape and its dynamic regulation will undoubtedly emerge, providing deeper insights into the intricate world of RNA-mediated gene regulation.

References

- 1. 2′-O-Methyl-5-hydroxymethylcytidine: A Second Oxidative Derivative of 5-Methylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. ALKBH1: emerging biomarker and therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

The Emerging Role of 5-Hydroxycytidine (5-hmC) in Epitranscriptomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, which investigates the role of post-transcriptional RNA modifications in regulating gene expression, has rapidly expanded our understanding of cellular biology. While modifications like N6-methyladenosine (m6A) have been extensively studied, 5-hydroxycytidine (5-hmC), an oxidized derivative of 5-methylcytidine (5-mC), is emerging as a critical player. Initially recognized as an epigenetic mark in DNA, 5-hmC is now known to be a conserved modification in RNA across all domains of life, suggesting fundamental biological functions.[1][2] This technical guide provides an in-depth overview of this compound's role in the epitranscriptome, detailing its discovery, the enzymatic machinery governing its presence, its functional impact on RNA metabolism, and its implications in human disease. We include a summary of quantitative data, detailed experimental protocols for its detection, and visualizations of key pathways and workflows to equip researchers with the knowledge to explore this dynamic RNA mark.

Introduction to this compound in RNA

For decades, RNA modifications were considered static decorations, primarily on non-coding RNAs like tRNA and rRNA.[1] The discovery of reversible modifications on messenger RNA (mRNA) launched the field of epitranscriptomics, revealing a new layer of gene regulation. 5-methylcytidine (5-mC) is a well-known RNA modification involved in processes like RNA stability and translation.[3][4] The subsequent discovery that 5-mC in RNA can be oxidized to this compound (5-hmC) by the same family of enzymes that regulate DNA methylation—the Ten-Eleven Translocation (TET) dioxygenases—implicated this mark in dynamic cellular processes.

5-hmC is not merely an intermediate in a demethylation pathway but a distinct epitranscriptomic mark with its own functional consequences. Its presence has been confirmed in mRNA and long non-coding RNAs (lncRNAs), where it can influence RNA stability, protein translation, and gene expression, thereby playing a role in both normal physiology and disease states.

The Enzymatic Machinery: Writers and Erasers

The levels of 5-hmC in RNA are dynamically controlled by enzymes that install ("writers") and potentially remove or further modify ("erasers") this mark.

"Writers": TET-Mediated Oxidation

The primary writers of 5-hmC in both DNA and RNA are the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases . In mammals, this family includes TET1, TET2, and TET3.

-

Mechanism: TET enzymes catalyze the oxidation of the methyl group of 5-methylcytidine (5-mC) to produce this compound (5-hmC). This reaction is a crucial step in the epitranscriptomic pathway.

-

Activity: Studies have demonstrated that the catalytic domains of all three mammalian TET enzymes can catalyze the formation of 5-hmC in RNA, both in vitro and within human cells. While TET enzymes show a preference for single-stranded DNA (ssDNA) over single-stranded RNA (ssRNA), their activity on RNA substrates is well-established.

-

Further Oxidation: TET enzymes can further oxidize 5-hmC to 5-formylcytidine (5fC) and 5-carboxycytidine (5caC), adding further complexity to the RNA modification landscape.

Caption: Enzymatic pathway for the formation of 5-hmC and 5fC from 5-mC by TET enzymes.

"Erasers": An Unclear Picture

Unlike the well-characterized m6A demethylases FTO and ALKBH5, there is currently no known enzyme that directly removes the hydroxymethyl group from 5-hmC to revert it to cytosine. The primary route for the removal of this mark appears to be through further oxidation by TET enzymes to 5fC and 5caC, which may then be targeted by other cellular pathways, or through the natural degradation of the RNA molecule itself. While FTO and ALKBH5 are part of the same AlkB family of dioxygenases, their primary substrate is N6-methyladenosine (m6A), and they are not considered erasers for 5-hmC.

Quantitative Abundance of 5-hmC in RNA

The presence of 5-hmC has been quantified across various species and cell types, revealing it to be a low-abundance but significant modification. It is estimated to occur at a frequency of approximately one 5-hmC molecule per 5,000 5-mC molecules in mammalian cells. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has provided more precise measurements.

| Organism/Tissue/Cell Type | RNA Type | Abundance of 5-hmC (relative to total C or as ppm) | Reference |

| Mouse Embryonic Stem Cells (WT) | Total RNA | Appreciable levels detected | |

| Human HEK293T Cells | Total RNA | ~40 times lower than in polyA-enriched fraction | |

| Human HEK293T Cells | polyA-enriched RNA | Significantly enriched compared to total RNA | |

| Arabidopsis thaliana | Total RNA | Highest observed levels (130 ppm) | |

| Caenorhabditis elegans | Total RNA | Lowest observed levels (<10 ppm) | |

| Mouse Brain | Total RNA | Detectable levels | |

| Mouse Liver | Total RNA | Detectable levels |

This table summarizes representative findings. Absolute quantification can vary based on the methods and standards used.

Functional Consequences of 5-hmC Modification

The presence of 5-hmC within an RNA molecule can significantly alter its fate and function.

Impact on mRNA Translation

One of the most direct functional consequences of 5-hmC is its effect on protein translation. Studies using in vitro translation systems have shown that the presence of a 5-hmC nucleoside within an mRNA coding sequence can:

-

Reduce Translation Efficiency: The overall yield of the full-length protein product is diminished compared to an unmodified mRNA.

-

Cause Translational Stalling: The ribosome may pause or abort translation at or near the site of the 5-hmC modification, leading to the production of truncated peptides.

This suggests that 5-hmC could act as a regulatory checkpoint, fine-tuning the protein output from specific transcripts.

Influence on RNA Stability

While the direct impact of 5-hmC on RNA stability is still an active area of research, related modifications provide important clues. The precursor, 5-mC, is known to enhance the stability of certain RNAs, such as tRNAs, by preventing cleavage. Furthermore, the related modification 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm) is proposed to increase the stability of tRNAs. It is plausible that 5-hmC itself plays a role in modulating RNA half-life, thereby contributing to the post-transcriptional regulation of gene expression.

Role in Disease

Dysregulation of RNA modification pathways is increasingly linked to human diseases, including cancer, metabolic disorders, and neurological conditions.

-

Cancer: A global loss of 5-hmC in DNA is considered a hallmark of many cancers, and this trend may extend to the epitranscriptome. Given that TET enzymes are frequently mutated or downregulated in various cancers, the resulting decrease in 5-hmC levels on RNA could alter the translation and stability of key oncogenes or tumor suppressor transcripts.

-

Neurological Disorders: RNA modifications are critical for cognitive functions, and defects in RNA methyltransferases have been linked to intellectual disability. As 5-hmC is abundant in the brain, its role in regulating the translation of neuronal transcripts is a promising area for future investigation.

Experimental Protocols for 5-hmC Analysis

Studying 5-hmC in RNA requires specialized techniques that can distinguish it from the much more abundant cytosine and 5-methylcytosine.

Method 1: 5-hmC-Specific Chemical Labeling and Sequencing

This approach provides single-nucleotide resolution mapping of 5-hmC. One common method is TET-assisted bisulfite sequencing (TAB-Seq) , adapted for RNA.

Principle: This method relies on the ability of T4 β-glucosyltransferase (T4-BGT) to specifically add a glucose moiety to the hydroxyl group of 5-hmC, forming β-glucosyl-5-hmC (5-gmC). This glucosylated base is resistant to oxidation by TET enzymes. Subsequent bisulfite treatment converts unmodified cytosine to uracil, while 5-mC is read as cytosine. By comparing with standard bisulfite sequencing, the exact locations of 5-hmC can be identified.

Detailed Protocol (Adapted for RNA):

-

RNA Isolation: Isolate total RNA or polyA-selected RNA from the sample of interest using a high-quality RNA extraction kit. Ensure the RNA is free of DNA contamination by performing DNase treatment.

-

Glucosylation of 5-hmC:

-

In a 50 µL reaction, combine 1-5 µg of RNA, 1x T4-BGT reaction buffer, and 1 mM UDP-glucose.

-

Add 50 units of T4 β-glucosyltransferase (T4-BGT).

-

Incubate at 37°C for 1 hour.

-

Purify the RNA using an appropriate RNA clean-up kit.

-

-

Oxidation of 5-mC:

-

Resuspend the glucosyl-protected RNA in a reaction mix containing a recombinant TET enzyme (e.g., TET2).

-

The reaction buffer should contain necessary co-factors: Fe(II) and α-ketoglutarate.

-

Incubate for 1-2 hours at 37°C to convert all 5-mC to 5-caC.

-

Purify the RNA.

-

-

Bisulfite Conversion:

-

Use a commercial RNA bisulfite conversion kit according to the manufacturer's instructions. This step will convert cytosine and 5-caC to uracil, while the protected 5-gmC (originally 5-hmC) and the original 5-mC (if the oxidation step is skipped for a parallel library) will remain as cytosine.

-

-

Library Preparation and Sequencing:

-

Perform reverse transcription. Uracil will be read as thymine by the reverse transcriptase.

-

Prepare a sequencing library using a strand-specific RNA-seq library preparation protocol.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference transcriptome.

-

Identify positions where a 'C' is present in the TAB-seq library but a 'T' is present in a parallel standard bisulfite sequencing library. These positions correspond to 5-hmC.

-

References

- 1. Formation and Abundance of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and abundance of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in mRNA 5-methylcytosine modifications: Detection, effectors, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Oxidation of 5-Methylcytidine to 5-Hydroxymethylcytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of 5-methylcytidine (5mC) to 5-hydroxymethylcytidine (5hmC) represents a pivotal reaction in the dynamic regulation of the mammalian epigenome. This process, primarily mediated by the Ten-Eleven Translocation (TET) family of dioxygenases, initiates the pathway of active DNA demethylation and introduces a distinct epigenetic mark, 5hmC, with its own unique biological functions. Understanding the intricacies of this oxidation reaction is crucial for researchers in various fields, including molecular biology, epigenetics, and drug development, as aberrant regulation of this pathway has been implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of the core principles of 5mC oxidation, detailed experimental protocols for its study, and quantitative data to facilitate comparative analysis.

The Enzymatic Machinery: Ten-Eleven Translocation (TET) Enzymes

The central players in the oxidation of 5mC are the TET enzymes, a family of Fe(II) and α-ketoglutarate-dependent dioxygenases.[1] In mammals, this family consists of three members: TET1, TET2, and TET3.[1] These enzymes catalyze the sequential oxidation of 5mC to 5hmC, 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] The initial and most well-characterized step is the hydroxylation of 5mC to 5hmC.[3]

The catalytic activity of TET enzymes is dependent on the presence of molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate (also known as 2-oxoglutarate) as a co-substrate. The reaction involves the incorporation of one oxygen atom from O2 into the methyl group of 5mC, yielding 5hmC, while the other oxygen atom is incorporated into α-ketoglutarate, leading to its decarboxylation to succinate and CO2.

Biological Significance of 5-Hydroxymethylcytidine

Initially considered merely an intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with distinct regulatory roles. It is particularly enriched in embryonic stem cells and the central nervous system. The presence of 5hmC can influence gene expression by affecting chromatin structure and the binding of various proteins to DNA. It is often associated with active or poised gene regulatory elements.

The conversion of 5mC to 5hmC is the first step in both passive and active DNA demethylation. Passive demethylation occurs during DNA replication, where the maintenance methylation machinery does not recognize 5hmC, leading to its dilution with each cell division. Active demethylation involves the further oxidation of 5hmC to 5fC and 5caC, which are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.

Quantitative Data

The following tables summarize key quantitative data related to the abundance of 5hmC and the kinetic properties of TET enzymes.

Table 1: Abundance of 5-Hydroxymethylcytosine in Mammalian Cells and Tissues

| Cell/Tissue Type | Organism | 5hmC Abundance (% of total cytosines) | Reference |

| Mouse Embryonic Stem Cells | Mouse | ~0.13% (1.3 x 10³ per 10⁶ C) | |

| Mouse Brain (various regions) | Mouse | 0.3% - 0.7% (3 x 10³ to 7 x 10³ per 10⁶ C) | |

| Mouse Kidney, Lung, Heart, Muscle | Mouse | 0.15% - 0.17% (1.5 x 10³ to 1.7 x 10³ per 10⁶ C) | |

| Mouse Liver, Spleen, Testes | Mouse | 0.03% - 0.06% (0.3 x 10³ to 0.6 x 10³ per 10⁶ C) | |

| Human Embryonic Kidney (HEK293) Cells | Human | Low endogenous levels | |

| Human Colorectal Carcinoma Tissues | Human | Significantly depleted compared to adjacent normal tissues |

Table 2: Kinetic Parameters of TET Enzymes for 5mC

| Enzyme | Substrate | Km (μM) | Reference |

| TET1 | 5mC in DNA | Not specified | |

| TET2 | 5mC in DNA | Nanomolar affinity | |

| TET1 | Fe2+ | Similar to collagen P4H-I | |

| TET2 | Fe2+ | Similar to collagen P4H-I | |

| TET1 | 2-Oxoglutarate | Similar to collagen P4H-I | |

| TET2 | 2-Oxoglutarate | Similar to collagen P4H-I | |

| TET1 | Oxygen | 0.3 - 30 | |

| TET2 | Oxygen | 0.3 - 30 |

Note: Specific Km values for 5mC are not consistently reported in a comparative manner in the literature, with sources often describing a general high affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the oxidation of 5mC to 5hmC.

Protocol 1: In Vitro TET Enzyme Activity Assay

This protocol describes a method to assess the activity of purified TET enzymes on a DNA substrate containing 5mC.

1. Materials and Reagents:

-

Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

-

Double-stranded DNA substrate containing 5mC (e.g., a synthetic oligonucleotide or a PCR product)

-

TET Reaction Buffer (50 mM HEPES pH 7.9, 100 mM NaCl, 1 mM DTT, 1 mM ATP)

-

Fe(NH4)2(SO4)2 (Ammonium iron(II) sulfate)

-

α-ketoglutarate (2-oxoglutarate)

-

Ascorbate

-

DNA purification kit

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS system or Thin-Layer Chromatography (TLC) setup

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

-

Double-stranded 5mC-containing DNA substrate (e.g., 0.5 µg)

-

Purified TET enzyme (e.g., 1.2 µg)

-

10x TET Reaction Buffer (to a final concentration of 1x)

-

Fe(NH4)2(SO4)2 (to a final concentration of 75 µM)

-

α-ketoglutarate (to a final concentration of 1 mM)

-

Ascorbate (to a final concentration of 2 mM)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 40 minutes. For kinetic studies, shorter incubation times (e.g., 2.5 minutes) are recommended.

-

Reaction Termination and DNA Purification: Stop the reaction by adding EDTA to a final concentration of 10 mM or by using a DNA purification kit according to the manufacturer's instructions.

-

Analysis of Products: The conversion of 5mC to 5hmC can be analyzed by various methods, including LC-MS/MS (see Protocol 3) or Thin-Layer Chromatography (TLC).

Protocol 2: In Vivo TET Activity Assay in HEK293T Cells

This protocol outlines a method to assess TET activity within a cellular context by overexpressing TET enzymes in HEK293T cells.

1. Materials and Reagents:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin)

-

TET expression vector (e.g., pcDNA3 with a FLAG-tagged TET cDNA)

-

Transfection reagent (e.g., FuGENE HD)

-

6-well cell culture plates

-

Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

-

RNase A

2. Procedure:

-

Cell Seeding: The day before transfection, seed 8 x 105 HEK293T cells per well in a 6-well plate.

-

Transfection: Transfect the cells with 2 µg of the TET expression construct using a suitable transfection reagent according to the manufacturer's protocol (e.g., 1:3 plasmid to FuGENE HD ratio).

-

Incubation: Incubate the cells for 48 hours post-transfection at 37°C in a 5% CO2 incubator.

-

Genomic DNA Extraction:

-

Harvest the transfected cells.

-

Extract genomic DNA using a commercial kit, including the optional RNase A treatment step to remove RNA contamination.

-

Elute the genomic DNA in an appropriate buffer (e.g., Buffer EB).

-

-

Analysis of 5hmC levels: The extracted genomic DNA can be analyzed for global 5hmC levels using LC-MS/MS (see Protocol 3) or other quantitative methods.

Protocol 3: Quantification of 5mC and 5hmC by LC-MS/MS

This protocol details the preparation of genomic DNA for analysis by Liquid Chromatography-Tandem Mass Spectrometry to quantify the absolute levels of 5mC and 5hmC.

1. Materials and Reagents:

-

Genomic DNA (from in vitro reactions or in vivo experiments)

-

Nuclease S1

-

Phosphodiesterase I

-

Calf Intestinal Alkaline Phosphatase (CIAP)

-

Digestion Buffer 1 (0.5 mM ZnSO4, 14 mM sodium acetate, pH 5.2)

-

Digestion Buffer 2 (560 mM Tris-HCl, 30 mM NaCl, 10 mM MgCl2, pH 8.3)

-

Ultrafiltration units (e.g., Nanosep 3K)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

2. Procedure:

-

DNA Denaturation and Digestion:

-

Heat-denature 2.5 µg of genomic DNA.

-

Add 90 U of Nuclease S1 in Digestion Buffer 1 and incubate at 37°C for at least 1 hour in a total volume of 44.5 µL.

-

Add 5 µL of 10x Digestion Buffer 2, 0.5 µg of phosphodiesterase I, and 2 U of CIAP. Incubate for an additional hour at 37°C.

-

-

Enzyme Removal: Remove the enzymes by filtering the reaction mixture through an ultrafiltration unit.

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside sample into the LC-MS/MS system.

-

Separate the nucleosides using a suitable chromatography column and gradient.

-

Detect and quantify the nucleosides using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode. The specific mass-to-charge (m/z) transitions for the protonated nucleosides to their corresponding bases are:

-

dC to C: m/z 228.1 → 112.1

-

5mdC to 5mC: m/z 242.1 → 126.1

-

5hmdC to 5hmC: m/z 258.1 → 142.1

-

-

-

Quantification: Calculate the percentage of 5mC and 5hmC relative to the total cytosine pool by comparing the peak areas of the respective nucleosides.

Visualizations

Signaling Pathway of 5-Methylcytidine Oxidation

Caption: Enzymatic cascade of 5-methylcytidine oxidation by TET enzymes.

Experimental Workflow for In Vivo TET Activity Analysis

References

5-Hydroxycytidine in Different RNA Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxycytidine (5-hoC) and its oxidized derivative, 5-hydroxymethylcytidine (hm5C), within various RNA species. It delves into their distribution, quantification, the enzymatic pathways governing their formation, and the detailed experimental methodologies for their study. This document is intended to be a valuable resource for researchers investigating RNA modifications and their implications in biological processes and therapeutic development.

Introduction to this compound and 5-Hydroxymethylcytidine in RNA

This compound (5-hoC) is a modified nucleoside found in RNA.[1][2] A closely related and more extensively studied modification is 5-hydroxymethylcytidine (hm5C), which is formed through the oxidation of 5-methylcytidine (m5C).[3][4][5] These modifications are part of the growing landscape of the "RNA epigenome," suggesting that, like DNA, RNA is subject to dynamic chemical alterations that can regulate gene expression and other cellular processes.

Initially thought to be static components, RNA modifications are now understood to be dynamic and play crucial roles in a variety of biological functions, including the regulation of gene expression, mRNA stability, and protein translation. The enzymes responsible for the deposition of hm5C, primarily the Ten-Eleven Translocation (TET) family of dioxygenases and ALKBH1, are also key players in DNA demethylation, highlighting a potential crosstalk between DNA and RNA regulatory pathways.

Distribution and Quantification of 5-hoC and hm5C in RNA Species

5-hoC and hm5C have been identified in a range of RNA species across different organisms, from bacteria to mammals. Their abundance varies depending on the RNA type, tissue, and organism.

Table 1: Quantitative Data for 5-hydroxymethylcytidine (hm5C) in Various RNA Species

| Organism/Cell Line | RNA Species | Method | Quantitative Measurement | Reference |

| Mammalian cells/tissues | Total RNA | LC-MS/MS | ~1 hm5C per 5000 m5C | |

| Human (HEK293T cells) | polyA-enriched RNA | LC-MS/MS | 40 times higher than in total RNA | |

| Human (HEK293T cells) | tRNA fractions | LC-MS/HRMS | Enriched in tRNA | |

| Escherichia coli | 23S rRNA | LC-MS | Identified at position 2501 | |

| Deinococcus radiodurans | 23S rRNA | LC-MS | Present at the equivalent position to E. coli 2501 | |

| Arabidopsis thaliana | Total RNA | LC-MS/HRMS | ~130 ppm (highest observed) | |

| Caenorhabditis elegans | Total RNA | LC-MS/HRMS | <10 ppm (lowest observed) | |

| Human | Mitochondrial tRNAMet | Reactivity-dependent profiling | Presence of hm5C and f5C |

It is important to note that 5-hoC has been unambiguously identified in the 23S ribosomal RNA of Escherichia coli at position 2501. In mammalian systems, the focus has largely been on hm5C, the oxidized product of m5C. Studies have shown that hm5C is present in various cellular RNAs, including mRNA, tRNA, and rRNA. Notably, hm5C appears to be enriched in tRNA fractions and at significantly higher levels in polyA-selected RNA compared to total RNA, suggesting a role in protein translation and mRNA regulation.

Enzymatic Pathways and Biological Functions

The formation of hm5C in RNA is primarily an enzyme-mediated process involving the oxidation of 5-methylcytidine.

Key Enzymes in hm5C Formation

-

Ten-Eleven Translocation (TET) Enzymes: The TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3) are known to oxidize 5-methylcytosine in DNA. Research has demonstrated that TET enzymes also catalyze the formation of hm5C from m5C in RNA, both in vitro and in vivo. All three TET enzymes have shown activity on 5-methylcytidine in RNA.

-

ALKBH1: This enzyme, a member of the AlkB family of dioxygenases, has been identified as a major enzyme responsible for oxidizing m5C to hm5C and 5-formylcytidine (f5C) in various tRNA and mRNA substrates in human cells.

The existence of hm5C in organisms lacking TET homologs suggests that other, yet to be fully characterized, enzymatic or non-enzymatic pathways may also contribute to its formation.

Biological Significance

While the precise functions of 5-hoC and hm5C in RNA are still under active investigation, several potential roles have been proposed:

-

Regulation of Translation: The presence of these modifications in tRNA, particularly at the wobble position, suggests a role in modulating codon recognition and translational efficiency.

-

mRNA Stability and Metabolism: The dynamic nature of hm5C formation points towards a potential role in regulating mRNA stability, degradation, and overall metabolism.

-

Cellular Stress Response: Modifications in tRNA have been linked to the cellular stress response, and the turnover of m5C to hm5C may be a part of this regulatory network.

-

RNA Quality Control: It has been proposed that RNA modifications can act as markers for RNA quality control, targeting certain transcripts for degradation.

Below is a diagram illustrating the enzymatic pathway for the formation of 5-hydroxymethylcytidine from 5-methylcytidine in RNA.

Experimental Protocols for the Study of 5-hoC and hm5C

A variety of techniques are employed for the detection, quantification, and mapping of 5-hoC and hm5C in RNA. The choice of method depends on the specific research question, required sensitivity, and whether base-resolution information is necessary.

Mass Spectrometry-Based Methods (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of modified nucleosides in RNA.

Principle: This method involves the enzymatic digestion of total RNA into individual nucleosides, followed by their separation using liquid chromatography and detection and quantification by tandem mass spectrometry. By comparing the signal of the modified nucleoside to that of an internal standard, precise quantification can be achieved.

Detailed Protocol Outline:

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard method (e.g., Trizol extraction followed by isopropanol precipitation). Ensure high purity and integrity of the RNA.

-

RNA Digestion:

-

To 1-5 µg of total RNA, add nuclease P1 (e.g., 2 units) in a buffer containing 10 mM ammonium acetate (pH 5.3). Incubate at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (e.g., 1 unit) and continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Cleanup: Remove enzymes by filtration (e.g., using a 10 kDa molecular weight cutoff filter).

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reverse-phase C18 column.

-

Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 5-hoC, hm5C, and other canonical and modified nucleosides.

-

Quantify the amount of each nucleoside by comparing the peak area to that of a stable isotope-labeled internal standard.

-

Antibody-Based Detection

Antibodies specific to hm5C can be used for the global detection and enrichment of hm5C-containing RNA fragments.

Principle: This method, often performed as a dot blot, utilizes an antibody that specifically recognizes hm5C. The intensity of the signal provides a semi-quantitative measure of the modification's abundance. For enrichment-based sequencing (MeRIP-Seq or hMeRIP-Seq), the antibody is used to immunoprecipitate RNA fragments containing the modification, which are then sequenced.

Dot Blot Protocol Outline:

-

RNA Denaturation: Denature total RNA (1-2 µg) by heating at 95°C for 3 minutes, then rapidly cool on ice.

-

Membrane Spotting: Spot the denatured RNA onto a positively charged nylon membrane and crosslink using UV radiation.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to hm5C overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Sequencing-Based Methods

Several sequencing-based techniques have been developed to map m5C and its oxidized derivatives at single-base resolution.

-

Bisulfite Sequencing (BS-Seq):

-

Principle: Sodium bisulfite treatment deaminates cytosine to uracil, while 5-methylcytosine and 5-hydroxymethylcytidine are resistant to this conversion. Thus, after sequencing, C residues that were originally modified will be read as C, while unmodified C's will be read as T.

-

Limitation: Standard bisulfite sequencing cannot distinguish between m5C and hm5C.

-

-

Oxidative Bisulfite Sequencing (oxBS-Seq) and TET-Assisted Bisulfite Sequencing (TAB-Seq):

-

Principle: These methods are variations of bisulfite sequencing that allow for the specific identification of hm5C. In oxBS-Seq, potassium perruthenate is used to oxidize hm5C to 5-formylcytosine (f5C), which is then susceptible to bisulfite-mediated deamination. In TAB-Seq, the TET enzyme is used to convert hm5C to 5-carboxylcytosine (caC), which is also deaminated by bisulfite. By comparing the results of BS-Seq, oxBS-Seq, and/or TAB-Seq, the locations of C, m5C, and hm5C can be determined.

-

-

Peroxotungstate-based Sequencing (WO-Seq):

-

Principle: This is a bisulfite-free method that uses peroxotungstate to selectively oxidize hm5C to a trihydroxylated thymine derivative. This modified base causes misincorporation during reverse transcription, allowing for the identification of the original hm5C site.

-

-

Malononitrile-based Sequencing (Mal-Seq):

-

Principle: This chemical method enables the sequencing of 5-formylcytosine (f5C). It involves the selective labeling of f5C with malononitrile, which leads to a C-to-T transition during reverse transcription and sequencing.

-

Future Perspectives and Drug Development Implications

The discovery of 5-hoC and hm5C in various RNA species has opened up new avenues of research in RNA biology and epigenetics. Understanding the roles of these modifications and the enzymes that regulate them is crucial for elucidating fundamental cellular processes and their dysregulation in disease.

For drug development professionals, the enzymes involved in the m5C/hm5C pathway, such as TET proteins and ALKBH1, represent potential therapeutic targets. Modulating the activity of these enzymes could offer novel strategies for treating diseases where RNA metabolism is dysregulated, such as cancer and neurological disorders. The development of specific inhibitors or activators for these "RNA-modifying" enzymes is an active area of research. Furthermore, understanding how RNA modifications impact the efficacy and safety of RNA-based therapeutics, such as mRNA vaccines and siRNA drugs, is of paramount importance.

References

- 1. Identification of this compound at position 2501 concludes characterization of modified nucleotides in E. coli 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. Tet-Mediated Formation of 5-Hydroxymethylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tet-mediated formation of 5-hydroxymethylcytosine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

5-Hydroxycytidine: A Technical Overview of its Chemical Profile and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxycytidine is a modified pyrimidine nucleoside that plays a role in the fields of molecular biology and medicinal chemistry. As an analogue of cytidine, its structure is characterized by a hydroxyl group at the fifth position of the cytosine base. This modification has significant implications for its chemical properties and biological function, particularly its propensity to induce mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on the underlying molecular mechanisms and relevant experimental methodologies. While much of the recent research focus has been on its structural isomer, N4-hydroxycytidine (the active metabolite of the antiviral drug molnupiravir), the foundational principles of tautomerism and mutagenic potential are shared. This document will clearly distinguish between data specific to this compound and its more extensively studied isomer where relevant.

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃N₃O₆ | [1][2] |

| Molecular Weight | 259.22 g/mol | [1][2] |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one | [2] |

| CAS Number | 39638-73-8 | |

| SMILES | C1=C(C(=NC(=O)N1[C@H]2--INVALID-LINK--CO)O)O)N)O | |

| Computed XLogP3 | -2.5 | |

| Storage Conditions | 2°C - 8°C, in a well-closed container. |

Biological Activity and Mechanism of Action

The primary biological significance of this compound stems from its mutagenic potential, which is a direct consequence of its chemical structure. The hydroxyl group at the 5-position influences the tautomeric equilibrium of the cytosine base.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For cytosine, the common form is the amino tautomer. However, this compound has a greater propensity to exist in its imino tautomeric form. This is critical because the imino tautomer of this compound can form a base pair with adenine, mimicking the hydrogen bonding pattern of thymine or uracil.

When this compound is incorporated into a nucleic acid strand, this tautomeric ambiguity leads to mispairing during replication. If the imino form is present when a polymerase reads the strand, it will incorrectly incorporate an adenine opposite the this compound. In a subsequent round of replication, this adenine will then correctly pair with a thymine, resulting in a C-to-T transition mutation. This mechanism of "lethal mutagenesis" is a key strategy in the development of antiviral nucleoside analogues.

Signaling Pathway: Mutagenesis via Tautomerism

Mechanism of this compound-induced mutagenesis.

Synthesis

While detailed, step-by-step protocols for the synthesis of this compound were not prevalent in the surveyed literature, methods for producing related compounds are well-documented. The synthesis of 5-hydroxymethylcytidine phosphoramidites for incorporation into RNA has been described, often starting from 5-hydroxymethyluridine. Additionally, various synthetic routes for the isomer N4-hydroxycytidine and its derivatives have been published, typically starting from uridine. These syntheses often involve multiple steps of protecting and deprotecting hydroxyl and amino groups to achieve the desired modification.

Experimental Protocols

The following section outlines key experimental protocols relevant to the study of mutagenic nucleoside analogues like this compound. It should be noted that these specific examples have been largely applied to its isomer, N4-hydroxycytidine (NHC), but the principles are directly applicable.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is crucial for pharmacokinetic studies, measuring the concentration of the nucleoside and its active triphosphate form in biological matrices.

Methodology (Adapted for NHC in Plasma):

-

Sample Preparation: Perform protein precipitation on plasma samples. To 50 µL of plasma, add an isotopically-labeled internal standard. Precipitate proteins by adding a larger volume of acetonitrile.

-

Extraction: Elute the sample through a filtration plate via vacuum. Evaporate the filtrate to dryness.

-

Reconstitution: Reconstitute the dried sample in a suitable buffer, such as 0.1% formic acid.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable column (e.g., HILIC for polar compounds) for chromatographic separation.

-

Detection: Employ tandem mass spectrometry in multiple-reaction-monitoring (MRM) mode to specifically detect and quantify the parent compound and its metabolites.

In Vitro Antiviral and Cytotoxicity Assays

These assays determine the efficacy of the compound against a specific virus and its toxicity to host cells.

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).

-

Quantification of Viral Activity (EC₅₀): Measure the viral yield or CPE. This can be done through various methods, such as plaque assays, qRT-PCR for viral RNA, or cell viability assays (e.g., using CellTiter-Glo). The 50% effective concentration (EC₅₀) is calculated.

-

Quantification of Cytotoxicity (CC₅₀): In parallel, treat uninfected cells with the same serial dilution of the compound. Measure cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

Mutagenesis Analysis by Next-Generation Sequencing (NGS)

This protocol directly assesses the mutagenic effect of the compound on the viral genome.

Methodology:

-

Viral Passage: Propagate the virus in cultured cells in the presence of sub-lethal concentrations of this compound for one or more passages.

-

RNA Extraction: Isolate viral RNA from the supernatant of the infected cells.

-

Library Preparation: Prepare the RNA for sequencing. This typically involves reverse transcription to cDNA and the addition of sequencing adapters.

-

Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference viral genome. Identify and quantify the frequency and type of mutations (e.g., transitions vs. transversions) that occurred in the treated samples compared to untreated controls.

Experimental Workflow Diagram

General experimental workflow for studying mutagenic nucleosides.

Conclusion

This compound is a significant molecule for understanding the chemical basis of mutagenesis. Its enhanced ability to form an imino tautomer that mispairs with adenine provides a clear mechanism for inducing C-to-T transition mutations. While much of the recent therapeutic development has centered on its isomer, N4-hydroxycytidine, the fundamental principles and experimental approaches are highly relevant. Further research into the specific synthesis, pharmacokinetics, and biological activity of this compound could unveil unique applications in antiviral therapy and as a tool for studying DNA repair and mutagenesis. The protocols and data presented in this guide offer a solid foundation for professionals engaged in such research.

References

The Physiological Relevance of 5-Hydroxycytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxycytidine (5-hC) is a modified nucleoside that has garnered significant attention in the fields of molecular biology, toxicology, and drug development. Arising primarily from the oxidative damage of cytosine in DNA and RNA, 5-hC represents a critical lesion with profound physiological consequences. Its presence can lead to mutagenic events due to its tautomeric ambiguity, which allows it to mispair with adenine, thereby inducing C-to-T transition mutations. The cellular machinery, in response, activates complex DNA damage and repair pathways to mitigate these effects. This technical guide provides a comprehensive overview of the physiological relevance of this compound, including its formation, mutagenic properties, and the cellular responses it elicits. Furthermore, it distinguishes 5-hC from its structurally related but functionally distinct analogs, N4-hydroxycytidine (NHC) and 5-hydroxymethylcytidine (5-hmC), providing clarity on their respective roles in antiviral therapy and epigenetics. Detailed experimental protocols for the detection and study of 5-hC are also presented, alongside quantitative data and signaling pathway diagrams to support advanced research and drug development endeavors.

Introduction: A Trio of Modified Cytidines

The landscape of cytidine modifications is complex, with several analogs playing distinct and critical roles in cellular processes. To fully appreciate the physiological relevance of this compound, it is essential to distinguish it from two other prominent cytidine derivatives: N4-hydroxycytidine and 5-hydroxymethylcytidine.

-

This compound (5-hC): The focus of this guide, 5-hC is primarily a product of oxidative damage to the C5 position of the cytosine ring. It is an endogenous lesion that poses a threat to genomic integrity.

-

N4-Hydroxycytidine (NHC): An analog of cytidine with a hydroxyl group at the exocyclic N4 amine. NHC is the active metabolite of the antiviral drug molnupiravir and functions by inducing lethal mutagenesis in viral RNA.[1][2]

-

5-Hydroxymethylcytidine (5-hmC): An epigenetic modification in DNA, formed by the enzymatic oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes.[3][4] It is a stable mark involved in gene regulation and is not typically considered a form of DNA damage.[5]

This guide will primarily focus on the physiological implications of endogenous this compound, while providing context on NHC and 5-hmC for a comprehensive understanding.

Formation and Physiological Consequences of this compound

Formation through Oxidative Stress